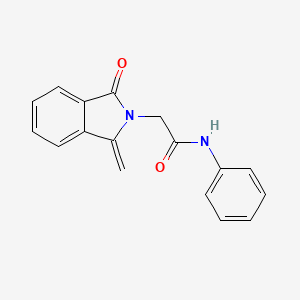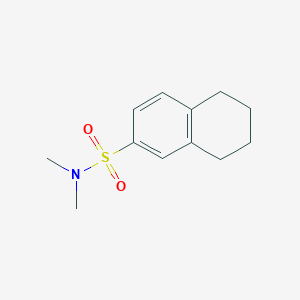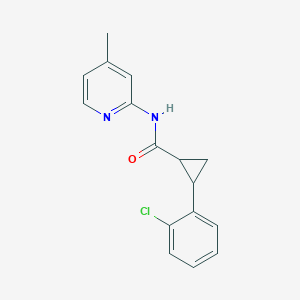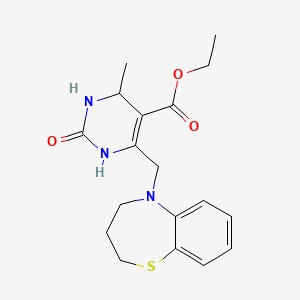
2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide, also known as MIPEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MIPEP was first synthesized in 2013 and since then, it has been studied extensively for its biological and physiological effects.
Mechanism of Action
The mechanism of action of 2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter activity. 2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down acetylcholine. By inhibiting these enzymes, 2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide can increase the levels of acetylcholine in the brain, which can improve cognitive function. 2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and other physiological processes.
Biochemical and Physiological Effects
2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can increase the levels of acetylcholine in the brain. 2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide has also been shown to have anti-inflammatory properties, which can reduce inflammation in the brain and other tissues. In vivo studies have shown that 2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide can improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders. 2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide has also been shown to have anti-cancer properties, which can inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide has several advantages for lab experiments. It is easy to synthesize using a simple and efficient method, which can reduce the cost and time involved in producing 2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide. 2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide has also been shown to have low toxicity, which can reduce the risk of adverse effects in lab animals and humans. However, 2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. 2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide has several potential future directions for research. One direction is to study the mechanism of action of 2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide in more detail, to better understand how it modulates neurotransmitter activity and inhibits enzyme activity. Another direction is to study the efficacy of 2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide in treating other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. 2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide could also be studied for its potential use as a therapeutic agent for other diseases, such as cancer and inflammation. Finally, 2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide could be modified to improve its solubility and half-life, which could increase its effectiveness in vivo.
Synthesis Methods
2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide can be synthesized using a simple and efficient method. The synthesis involves the condensation of 3-hydroxy-2-methylquinoline-4(1H)-one and N-phenylglycine methyl ester in the presence of a base. The reaction takes place in a solvent, such as ethanol or methanol, at room temperature. The product obtained is then purified using chromatography to obtain pure 2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide. This synthesis method has been optimized to improve the yield of 2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide and reduce the number of steps involved.
Scientific Research Applications
2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. 2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
properties
IUPAC Name |
2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-14-9-5-6-10-15(14)17(21)19(12)11-16(20)18-13-7-3-2-4-8-13/h2-10H,1,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNKXQIGQFCTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2C(=O)N1CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)
![1-[[3-(2-Methylpiperidin-1-yl)sulfonylbenzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7461505.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7461509.png)




![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-(4-Chloro-2-methylphenoxy)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7461543.png)
![2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide](/img/structure/B7461551.png)

